3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
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Overview
Description
3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro group, an isopropyl group, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Boronic Ester: The dioxaborolan group is introduced through a reaction between a boronic acid derivative and pinacol in the presence of a catalyst.
Fluorination: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Isopropylation: The isopropyl group is introduced through an alkylation reaction using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide.
Sulfonamide Formation: Sulfonyl chlorides, triethylamine.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the boronic ester group can participate in reversible covalent interactions with biological molecules. The sulfonamide group can also contribute to the compound’s overall bioactivity by interacting with various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl cyclopropanecarbonitrile
- 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of the fluoro group enhances its reactivity and binding affinity, while the boronic ester group allows for coupling reactions, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C15H23BFNO4S |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-fluoro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23BFNO4S/c1-10(2)18-23(19,20)11-7-8-12(13(17)9-11)16-21-14(3,4)15(5,6)22-16/h7-10,18H,1-6H3 |
InChI Key |
YOELIFNNQGLYRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC(C)C)F |
Origin of Product |
United States |
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